3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClF2O3S. It is a derivative of benzene, featuring bromine, difluoromethoxy, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-bromo-5-(difluoromethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The bromine and difluoromethoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Catalysts: Lewis acids like AlCl3 or FeBr3 for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various substituted benzene compounds .
Scientific Research Applications
3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals
Medicine: Utilized in the development of new drugs and therapeutic agents
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(difluoromethoxy)benzene: Lacks the sulfonyl chloride group and has different reactivity and applications
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethoxy group, leading to variations in chemical properties and reactivity
Uniqueness
3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both bromine and difluoromethoxy groups on the benzene ring, combined with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it valuable for specific synthetic applications .
Properties
Molecular Formula |
C7H4BrClF2O3S |
---|---|
Molecular Weight |
321.52 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4BrClF2O3S/c8-4-1-5(14-7(10)11)3-6(2-4)15(9,12)13/h1-3,7H |
InChI Key |
OKTZKKWIRYIRMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)OC(F)F |
Origin of Product |
United States |
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